molecular formula C37H61N13O9S2 B12590877 L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine CAS No. 600166-04-9

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine

Cat. No.: B12590877
CAS No.: 600166-04-9
M. Wt: 896.1 g/mol
InChI Key: ZWQUAPYCSACLRJ-LETOBRCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine is a linear heptapeptide composed of methionine (Met), asparagine (Asn), histidine (His), lysine (Lys), valine (Val), histidine (His), and methionine (Met). Its sequence (Met-Asn-His-Lys-Val-His-Met) confers unique biochemical properties due to the interplay of charged (Lys, His), polar (Asn), and sulfur-containing (Met) residues. Key features include:

  • Histidine residues: Participate in metal ion coordination and pH-dependent charge modulation .
  • Methionine: Contributes to antioxidant activity via its thioether group .

This peptide is synthesized via solid-phase peptide synthesis (SPPS), a standard method for sequential assembly of protected amino acids on a resin . Its structural complexity necessitates stringent purification protocols, such as HPLC, to ensure homogeneity.

Properties

CAS No.

600166-04-9

Molecular Formula

C37H61N13O9S2

Molecular Weight

896.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C37H61N13O9S2/c1-20(2)30(36(57)49-27(14-22-17-42-19-44-22)34(55)46-25(37(58)59)9-12-61-4)50-32(53)24(7-5-6-10-38)45-33(54)26(13-21-16-41-18-43-21)48-35(56)28(15-29(40)51)47-31(52)23(39)8-11-60-3/h16-20,23-28,30H,5-15,38-39H2,1-4H3,(H2,40,51)(H,41,43)(H,42,44)(H,45,54)(H,46,55)(H,47,52)(H,48,56)(H,49,57)(H,50,53)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-/m0/s1

InChI Key

ZWQUAPYCSACLRJ-LETOBRCSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, histidine residues may participate in metal ion coordination, influencing enzymatic functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Sequence/Composition Key Features Biological Relevance
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine Met-Asn-His-Lys-Val-His-Met Dual His residues for metal binding; Met termini for redox activity; Lys for solubility. Potential antioxidant, metal-chelating, and enzyme-modulating roles.
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine Lys-Val-Asn-Ile-Cys-Met Cysteine enables disulfide bond formation; lacks His. Stabilized tertiary structures; applications in synthetic biology.
L-Valyl-L-lysyl-L-cysteinyl-L-methionine Val-Lys-Cys-Met Shorter chain (tetrapeptide); Cys for crosslinking. Limited metal coordination but high stability in oxidative environments.
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine Asn-Tyr-Ala-Met-His Tyr for aromatic interactions; single His. Photostability and membrane interaction studies.

Key Differentiators

Metal Ion Binding :

  • The dual His residues in the target peptide enhance its capacity for coordinating divalent metals (e.g., Zn²⁺, Cu²⁺) compared to peptides with a single His (e.g., L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine) .
  • In contrast, cysteine-containing peptides (e.g., L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine) prioritize disulfide bond formation over metal chelation .

Redox Activity :

  • The terminal Met residues enable scavenging of reactive oxygen species (ROS), a feature absent in peptides lacking Met (e.g., L-Valyl-L-lysyl-L-cysteinyl-L-methionine) .

Structural Complexity :

  • The heptapeptide’s length allows for tertiary interactions (e.g., hydrophobic clustering of Val and Met), unlike shorter analogs like tetrapeptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.